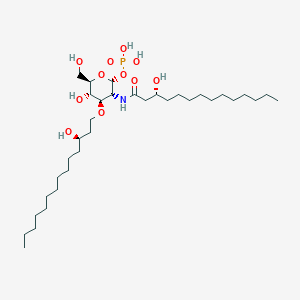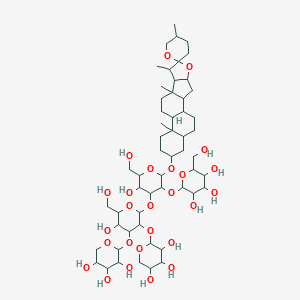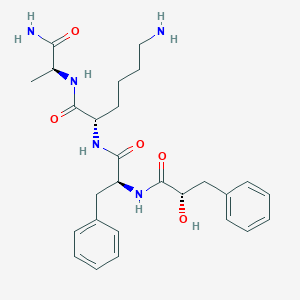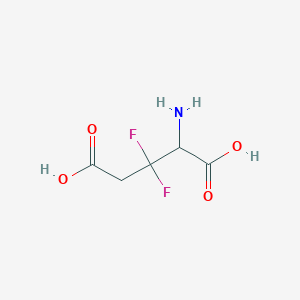![molecular formula C21H24N2O5 B236916 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has gained attention due to its potential use in scientific research. EMBI is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell cycle regulation and DNA replication. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to have anti-fungal and anti-bacterial properties.
実験室実験の利点と制限
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound is also relatively stable and has a long shelf life. However, there are also limitations to its use in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several potential future directions for research on Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of this compound in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects in living organisms.
合成法
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(4-morpholinyl)aniline to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with methyl chloroformate to form this compound.
科学的研究の応用
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
methyl 3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-17-6-4-5-15(13-17)20(24)22-18-14-16(21(25)26-2)7-8-19(18)23-9-11-27-12-10-23/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
InChIキー |
FBZMRCCWNVZKNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
正規SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)

